An In-depth Technical Guide to the Laboratory Synthesis of 2-Methyl-1-dodecanol
An In-depth Technical Guide to the Laboratory Synthesis of 2-Methyl-1-dodecanol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of 2-Methyl-1-dodecanol, a branched-chain primary alcohol. Detailed experimental protocols for two primary synthetic routes are presented, along with tabulated quantitative data for comparison and characterization. Visual diagrams of the synthetic workflows are included to facilitate understanding and implementation.
Introduction to 2-Methyl-1-dodecanol
2-Methyl-1-dodecanol (C₁₃H₂₈O) is a branched-chain fatty alcohol.[1][2] Unlike its linear isomer, 1-tridecanol, the methyl group at the second carbon position imparts distinct physical properties, such as a lower melting point and altered solubility, making it a subject of interest in materials science and as a precursor for specialty surfactants and lubricants. In biological contexts, branched-chain fatty acids, the precursors to their corresponding alcohols, are known components of bacterial cell membranes, where they play a role in maintaining membrane fluidity. This guide focuses on two robust and widely applicable methods for its synthesis in a laboratory setting: the Grignard reaction and the reduction of a carboxylic acid using lithium aluminum hydride (LAH).
Overview of Synthetic Strategies
The laboratory synthesis of 2-Methyl-1-dodecanol can be approached from different starting materials, primarily revolving around the formation of the C₁₃ backbone and subsequent introduction or modification of the hydroxyl group. The two methods detailed in this guide, Grignard synthesis and LAH reduction, are chosen for their reliability and adaptability in a standard organic chemistry laboratory.
Method 1: Synthesis via Grignard Reaction
The Grignard reaction provides a versatile method for forming carbon-carbon bonds. To synthesize the primary alcohol 2-Methyl-1-dodecanol, a Grignard reagent derived from an 11-carbon alkyl halide (undecylmagnesium bromide) is reacted with formaldehyde, which serves as a one-carbon electrophile.[3][4][5][6]
Detailed Experimental Protocol
Reaction Scheme: CH₃(CH₂)₁₀Br + Mg → CH₃(CH₂)₁₀MgBr CH₃(CH₂)₁₀MgBr + CH₂O → CH₃(CH₂)₁₀CH₂OMgBr CH₃(CH₂)₁₀CH₂OMgBr + H₃O⁺ → CH₃(CH₂)₁₀CH₂OH + Mg(OH)Br
Materials:
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Magnesium turnings (2.67 g, 0.11 mol)
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1-Bromoundecane (24.8 g, 0.10 mol)
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Anhydrous diethyl ether (250 mL)
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Iodine (a single crystal)
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Paraformaldehyde (3.30 g, 0.11 mol), dried in a vacuum desiccator
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Saturated aqueous ammonium chloride (NH₄Cl) solution (150 mL)
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation of the Grignard Reagent:
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A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
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The magnesium turnings are placed in the flask.
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A solution of 1-bromoundecane in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
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A small amount (~10 mL) of the 1-bromoundecane solution is added to the magnesium turnings. A single crystal of iodine is added to initiate the reaction if it does not begin spontaneously. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
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Once the reaction has started, the remaining 1-bromoundecane solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is stirred and heated to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.
-
-
Reaction with Formaldehyde:
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The flask containing the Grignard reagent is cooled in an ice bath.
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The dried paraformaldehyde is added portion-wise to the stirred Grignard solution at a rate that keeps the reaction temperature below 20 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour, followed by gentle reflux for 1 hour.
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-
Work-up and Purification:
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The reaction mixture is cooled in an ice bath, and 150 mL of saturated aqueous NH₄Cl solution is added slowly and carefully to quench the reaction.
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If a large amount of solid magnesium salts is present, 1 M HCl can be added dropwise until the solids dissolve.
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The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by vacuum distillation to yield 2-Methyl-1-dodecanol as a colorless oil.
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Experimental Workflow
Method 2: Synthesis via Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[7][8][9][10][11] This method involves the reduction of 2-methyldodecanoic acid, which can be synthesized from dodecanoic acid (lauric acid). The reduction is typically high-yielding and proceeds under mild conditions.
Detailed Experimental Protocol
Reaction Scheme: CH₃(CH₂)₉CH(CH₃)COOH + LiAlH₄ → [Intermediate Complex] [Intermediate Complex] + H₂O → CH₃(CH₂)₉CH(CH₃)CH₂OH
Materials:
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2-Methyldodecanoic acid (21.4 g, 0.10 mol)
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Lithium aluminum hydride (LAH) (4.2 g, 0.11 mol)
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Anhydrous tetrahydrofuran (THF) (300 mL)
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
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A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a powder addition funnel. The apparatus is flame-dried under a stream of dry nitrogen and allowed to cool.
-
LAH is carefully weighed and placed in the powder addition funnel. Caution: LAH reacts violently with water and is pyrophoric. Handle with extreme care in an inert atmosphere.
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2-Methyldodecanoic acid is dissolved in 200 mL of anhydrous THF and added to the reaction flask.
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-
Reduction:
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The solution of the carboxylic acid is cooled to 0 °C in an ice bath.
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The LAH is added portion-wise from the powder funnel to the stirred solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours, then heated to a gentle reflux for 2 hours.
-
-
Work-up and Purification:
-
The reaction flask is cooled to 0 °C in an ice bath.
-
The reaction is quenched by the slow, sequential dropwise addition of 4.2 mL of water, followed by 4.2 mL of 15% aqueous sodium hydroxide, and finally 12.6 mL of water (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
The mixture is stirred vigorously for 30 minutes until a white, granular precipitate forms.
-
The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude oil is purified by vacuum distillation to afford pure 2-Methyl-1-dodecanol.
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Experimental Workflow
Data Summary
Reaction Parameters and Yields
The efficiency of the synthesis can be compared based on typical yields and reaction conditions.
| Parameter | Grignard Reaction | LAH Reduction |
| Starting Materials | 1-Bromoundecane, Paraformaldehyde | 2-Methyldodecanoic Acid |
| Key Reagent | Magnesium | Lithium Aluminum Hydride |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to 35 °C (Reflux) | 0 °C to 66 °C (Reflux) |
| Reaction Time | ~4 hours | ~5 hours |
| Typical Yield | 60-80% | 85-95% |
Spectroscopic Data for 2-Methyl-1-dodecanol
Characterization of the final product is crucial for confirming its identity and purity.[1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 3.52 (m, 2H, -CH₂OH), 1.65 (m, 1H, -CH(CH₃)-), 1.26 (br s, 18H, -(CH₂)₉-), 0.91 (d, 3H, -CH(CH₃)-), 0.88 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 68.5 (-CH₂OH), 37.0 (-CH(CH₃)-), 33.5, 31.9, 29.7, 29.6, 29.3, 27.2, 22.7, 16.5 (-CH(CH₃)-), 14.1 (-CH₂CH₃) |
| Mass Spec. (EI) | m/z (%): 200 (M⁺, weak or absent), 182 ([M-H₂O]⁺), 157, 83, 69, 57, 43 (base peak) |
| Appearance | Colorless oil |
| Molecular Weight | 200.36 g/mol |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Conclusion
Both the Grignard reaction and lithium aluminum hydride reduction are effective and reliable methods for the laboratory-scale synthesis of 2-Methyl-1-dodecanol. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The LAH reduction typically offers higher yields, but requires handling of a more hazardous reagent. Proper purification by vacuum distillation is essential for obtaining a high-purity product. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize and characterize this branched-chain primary alcohol.
References
- 1. 2-Methyl-1-dodecanol | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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